![molecular formula C5H6NNaO2S B086447 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt CAS No. 15058-19-2](/img/structure/B86447.png)
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt
Overview
Description
2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt, also known as Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate, is a useful reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains of epothilone synthetase and bleomycin synthetase .
Synthesis Analysis
The synthesis of 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt involves the conversion of N-Acetylcysteine in 10M sulfuric acid to 2-methyl-2-thiazoline-4-carboxylic acid . Another method involves the hydrolysis of methyl 2-methyl-2-thiazoline-4-carboxylate in 0.1M sodium hydroxide, yielding the corresponding carboxythiazoline .Molecular Structure Analysis
The molecular formula of 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt is C5H6NO2S .Chemical Reactions Analysis
The carboxythiazoline was hydrolyzed very slowly in 7M hydrochloric acid, but the velocity of reaction increased with decreasing acid concentration to a maximum at about pH 1.7; the products were N- and S-acetylcysteine, as well as cysteine and acetic acid .Physical And Chemical Properties Analysis
The melting point of 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt is 214-216℃. It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere .Scientific Research Applications
Preparation of Thiazoline and Oxazoline Substrates
This compound is a useful reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains of epothilone synthetase and bleomycin synthetase . These enzymes play crucial roles in the biosynthesis of natural products like epothilones and bleomycins, which have significant therapeutic applications.
Intermediate in Pesticide Production
The compound can serve as an intermediate in the production of pesticides . It can be used to prepare high-efficiency, low-toxicity pesticides, contributing to safer and more sustainable agricultural practices.
Mechanism of Action
Target of Action
It is known to be a useful reagent for preparing thiazoline and oxazoline substrates for fmn-containing oxidase domains of epothilone synthetase and bleomycin synthetase .
Mode of Action
It is known to be used in the synthesis of thiazoline and oxazoline substrates, which are involved in the biosynthesis of complex natural products like epothilones and bleomycins .
Biochemical Pathways
The compound is involved in the biosynthesis pathways of epothilones and bleomycins, which are complex natural products with significant biological activities . Epothilones are potent anti-mitotic agents with a similar mode of action to taxanes, while bleomycins are glycopeptide antibiotics used in cancer treatment .
Result of Action
As a building block in the synthesis of epothilones and bleomycins, it indirectly contributes to their biological activities .
Action Environment
It is known that the compound is a solid and is soluble in dmso . It is also known to be stored under inert atmosphere and in a freezer under -20°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S.Na/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYEJLRFZLXKU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CS1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635768 | |
Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt | |
CAS RN |
15058-19-2 | |
Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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